Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 946209-66-1
VCID: VC5158885
InChI: InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22)
SMILES: CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C
Molecular Formula: C17H16N4O4S2
Molecular Weight: 404.46

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

CAS No.: 946209-66-1

Cat. No.: VC5158885

Molecular Formula: C17H16N4O4S2

Molecular Weight: 404.46

* For research use only. Not for human or veterinary use.

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate - 946209-66-1

CAS No. 946209-66-1
Molecular Formula C17H16N4O4S2
Molecular Weight 404.46
IUPAC Name ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22)
Standard InChI Key NDYMCCWKHUFIHF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C

Synthesis

The synthesis of compounds like this often involves multi-step reactions, including:

  • Formation of the Pyrimidine Core: Typically synthesized via cyclocondensation of urea or thiourea derivatives with β-dicarbonyl compounds under acidic or basic conditions.

  • Introduction of the Benzo[d]thiazole Moiety: This step involves coupling reactions using benzo[d]thiazole derivatives, activated by reagents like carbodiimides or sulfonates.

  • Thioether Formation: The thioether linkage is introduced by reacting thiol-containing intermediates with alkyl halides or acyl derivatives.

  • Esterification: The ethyl ester group is added through esterification reactions using ethanol and acid catalysts.

Characterization

The compound can be characterized using advanced spectroscopic and analytical techniques:

Spectroscopic Data

TechniqueObservations
1H-NMRSignals corresponding to aromatic protons (benzo[d]thiazole), pyrimidine protons, and ethoxy group hydrogens.
13C-NMRPeaks for carbon atoms in the benzo[d]thiazole ring, carbonyl groups, and alkyl chain carbons.
IR SpectroscopyAbsorption bands for NH (amide), C=O (carbonyl), and C-S (thioether) bonds.
Mass Spectrometry (MS)Molecular ion peak confirming the molecular weight around 420 g/mol.

Potential Applications

  • Antimicrobial Activity:

    • Compounds containing benzo[d]thiazole and pyrimidine moieties have shown broad-spectrum antimicrobial properties. The thioether linkage may enhance lipophilicity and membrane permeability .

  • Anticancer Properties:

    • Similar structures have demonstrated antiproliferative effects on cancer cell lines by inhibiting enzymes like dihydrofolate reductase or kinases .

  • Enzyme Inhibition:

    • The combination of sulfur and nitrogen heteroatoms allows for potential inhibition of metalloproteins or oxidoreductases.

Molecular Docking Studies

Docking simulations suggest strong binding affinities to active sites of enzymes involved in DNA synthesis or repair, making it a candidate for further drug development .

Comparative Analysis

To better understand its uniqueness, similar compounds were reviewed:

Compound NameStructural SimilarityBiological Activity
N-(3-Cyano-benzothiophen-2-yl)-acetamideModerateAnti-inflammatory potential .
Substituted benzo[d]thiazole derivativesHighAntimicrobial and anticancer .
Ethoxyphenol derivatives with benzo[d]thiazoleHighAntioxidant properties .

Research Directions

Future studies should focus on:

  • In Vitro Bioassays:

    • Testing against microbial strains and cancer cell lines to confirm bioactivity.

  • Structure–Activity Relationship (SAR):

    • Modifying functional groups to optimize potency and selectivity.

  • Pharmacokinetics and Toxicology:

    • Evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

  • Molecular Docking & Dynamics:

    • Further computational studies to predict binding modes with biological targets.

This compound represents a promising scaffold for pharmaceutical development due to its structural complexity and potential biological activity.

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